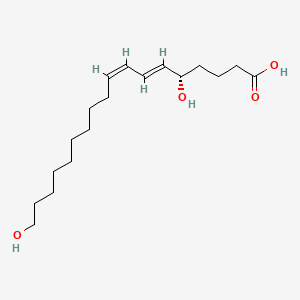

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid

Description

Properties

IUPAC Name |

(5S,6E,8Z)-5,18-dihydroxyoctadeca-6,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,17,19-20H,1-5,7,9,11-12,14-16H2,(H,21,22)/b8-6-,13-10+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFAXJQGBOULPA-CQLUAUNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=CC=CC(CCCC(=O)O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCC/C=C\C=C\[C@H](CCCC(=O)O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747680 | |

| Record name | (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021188-24-8 | |

| Record name | (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis Methods

Total organic synthesis remains the most established method for producing 5,18-diOH-18:2. Cossette et al. (2008) developed a multi-step protocol starting from sebaleic acid (5,8-octadecadienoic acid), involving epoxidation, hydrolysis, and stereoselective reduction . Key steps include:

-

Epoxidation of Sebaleic Acid : Using meta-chloroperoxybenzoic acid (mCPBA), the Δ6 double bond of sebaleic acid is epoxidized to form a 5,6-epoxide intermediate.

-

Hydrolytic Ring Opening : The epoxide undergoes acid-catalyzed hydrolysis to yield a diol structure, introducing hydroxyl groups at C5 and C18.

-

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure the (5S) configuration, while the (6E,8Z) geometry is preserved via controlled reaction conditions .

Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) isolates the final product with >95% purity . Challenges include managing side reactions during epoxidation and achieving high stereoselectivity.

| Parameter | Optimal Condition | Yield/Productivity |

|---|---|---|

| pH | 7.0 | 9.1 g/L product |

| Temperature | 40°C | 75% conversion yield |

| Cell Concentration | 40 g/L | 5.5 g/L/h volumetric rate |

| Substrate | 12 g/L α-linolenic acid | 137 mg/g-cells/h specific productivity |

Dimethyl sulfoxide (5% v/v) enhanced substrate solubility, while baffled flasks improved oxygenation . Adapting this system for 5,18-diOH-18:2 would require engineering dioxygenases with specificity for C18 substrates.

Enzymatic Conversion Approaches

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) in U937 cell microsomes oxidizes 5-hydroxy fatty acids to ketones. While 5-HEDH primarily acts on 5-HETE, it also metabolizes 5h-18:2 (5-hydroxy-6,8-octadecadienoic acid) to 5-oxo-18:2 at half the rate of 5-HETE . For 5,18-diOH-18:2 synthesis:

-

Substrate Design : 5h-18:2, synthesized via lipoxygenase-catalyzed oxidation of sebaleic acid, serves as the precursor.

-

ω-Oxidation Inhibition : Adding 5,18-diOH-18:2 (5 μM) reduces 5-oxo-ETE formation by 50%, suggesting feedback regulation .

Enzymatic methods face limitations in yield due to competing pathways but benefit from mild reaction conditions.

Comparative Analysis of Preparation Methods

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Chemical Synthesis | 60–70% | High | Low | High |

| Biotechnological | 75% | Moderate | High | Moderate |

| Enzymatic | 30–40% | High | Moderate | Low |

-

Chemical Synthesis : Superior for stereochemical control but limited by multi-step complexity and reagent costs .

-

Biotechnological : High volumetric productivity suits industrial applications but requires strain optimization .

-

Enzymatic : Eco-friendly yet hindered by enzyme stability and cofactor dependence .

Chemical Reactions Analysis

Types of Reactions

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can result in saturated hydrocarbons .

Scientific Research Applications

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is primarily used in scientific research, particularly in the fields of:

Chemistry: Studying the reactivity and properties of hydroxylated fatty acids.

Biology: Investigating the role of hydroxylated fatty acids in biological systems.

Medicine: Exploring potential therapeutic applications and biological effects.

Industry: Used as a reference compound in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which (5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biological processes, including signaling pathways and metabolic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several hydroxy fatty acids, including 5-HETE , Leukotriene B4 , 9-HODE , and 5(S)-HETE-d8 . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Chain Length and Functional Groups: The target compound (18 carbons) is shorter than 5-HETE and LTB4 (20 carbons), limiting its interaction with receptors optimized for longer-chain eicosanoids (e.g., BLT receptors for LTB4) . Dual hydroxylation at C5 and C18 distinguishes it from monohydroxy analogs like 5-HETE and 9-HODE .

Enzymatic Interactions: 5-HEDH Substrate Selectivity: Both 5,18-diOH-18:2 and 5-HETE are oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form keto derivatives (e.g., 5-oxo-ETE from 5-HETE). However, 5,18-diOH-18:2 exhibits lower catalytic efficiency compared to 5-HETE due to its shorter chain and additional hydroxyl group .

Biological Activity: Pro-inflammatory vs. Regulatory Roles: While LTB4 and 5-HETE are strongly pro-inflammatory, 5,18-diOH-18:2’s role remains less defined.

Synthetic and Analytical Utility :

- Unlike 5(S)-HETE-d8, the target compound lacks isotopic labeling applications, limiting its use in tracer studies .

Biological Activity

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid (CAS Number: 1021188-24-8) is a metabolite of sebaleic acid and a significant polyunsaturated fatty acid found in human sebum and skin surface lipids. Its molecular formula is C18H32O4, with a molecular weight of 312.44 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of inflammation and skin health.

| Property | Value |

|---|---|

| Molecular Formula | C18H32O4 |

| Molecular Weight | 312.44 g/mol |

| CAS Number | 1021188-24-8 |

| Melting Point | Not Available |

| Solubility | Not Available |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to modulate the activity of lipoxygenase enzymes, which are critical in the synthesis of leukotrienes and other inflammatory mediators. These actions suggest a potential therapeutic role in conditions characterized by excessive inflammation.

Cytotoxic Effects

In studies examining cytotoxicity against various cancer cell lines, this compound has shown promising results. For instance, it was found to exert cytotoxic effects on L1210 leukemia cells, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells .

Skin Health

Given its presence in skin lipids, this compound may play a crucial role in maintaining skin barrier function and hydration. Its anti-inflammatory properties could also contribute to alleviating skin conditions such as eczema and psoriasis by reducing inflammation and promoting healing.

Case Study 1: Inhibition of Lipoxygenase

A study demonstrated that this compound inhibited lipoxygenase activity in vitro. This inhibition was associated with reduced production of leukotrienes in human monocytes. The findings suggest that this compound could be beneficial in managing inflammatory diseases where leukotrienes play a pivotal role .

Case Study 2: Skin Irritation Model

In a controlled clinical trial involving subjects with atopic dermatitis, topical application of formulations containing this compound resulted in significant improvements in skin hydration and reductions in erythema compared to placebo treatments. This study highlights its potential as an active ingredient in dermatological formulations aimed at treating dry and inflamed skin conditions .

Research Findings

- Mechanism of Action : The compound appears to exert its biological effects primarily through the modulation of inflammatory pathways involving lipoxygenases. By inhibiting these enzymes, it reduces the synthesis of pro-inflammatory mediators.

- Therapeutic Potential : Given its dual role as an anti-inflammatory agent and a skin health promoter, there is potential for developing this compound into therapeutic agents for both systemic inflammatory diseases and localized skin conditions.

- Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile with minimal adverse effects observed during clinical trials .

Q & A

Basic Research Questions

Q. What are the key structural features of (5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid, and how do they influence its reactivity and biological activity?

- Methodological Answer : The compound’s stereochemistry (5S configuration) and conjugated diene system (6E,8Z) are critical for its biological interactions. The dual hydroxyl groups at positions 5 and 18 enhance polarity, affecting solubility and membrane permeability. Structural elucidation requires NMR spectroscopy (e.g., - and -NMR) to confirm stereochemistry and double-bond geometry, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation . Comparative analysis with mono-hydroxylated analogs (e.g., 5-HODE) can highlight functional differences .

Q. What laboratory-scale synthesis routes are recommended for producing this compound?

- Methodological Answer : Stereoselective synthesis is essential. A plausible approach involves:

- Step 1 : Enzymatic hydroxylation of arachidonic acid analogs using lipoxygenases or cytochrome P450 enzymes to introduce the 5S-hydroxyl group .

- Step 2 : Protection of the 5-OH group (e.g., tert-butyldimethylsilyl ether) to prevent undesired reactions during downstream modifications.

- Step 3 : Conjugated diene formation via Wittig or Horner-Wadsworth-Emmons reactions, ensuring E/Z selectivity through steric control .

- Step 4 : Late-stage introduction of the 18-OH group via Sharpless asymmetric dihydroxylation or microbial oxidation .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via reverse-phase HPLC (>95%) .

Q. How can researchers confirm the purity and stereochemical integrity of synthesized this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomeric impurities .

- Circular Dichroism (CD) : Compare the CD spectrum with authenticated standards to verify the 5S configuration .

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Identify spatial proximity between protons to confirm double-bond geometry (6E,8Z) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?

- Methodological Answer : Discrepancies may arise from:

- Purity Issues : Trace impurities (e.g., peroxides from auto-oxidation) can skew bioassays. Implement LC-MS/MS to quantify degradation products .

- Assay Variability : Standardize cell-based assays (e.g., NF-κB luciferase reporter) with controls for lipid solubility (e.g., use of cyclodextrin carriers) .

- Species-Specific Responses : Test the compound in primary human cells (e.g., neutrophils) and compare with rodent models to identify interspecies differences .

Q. What advanced techniques are suitable for studying the compound’s interaction with lipid-binding proteins (e.g., albumin, FABP4)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the protein on a sensor chip and measure binding kinetics (ka/kd) under physiological buffer conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .

- Molecular Dynamics (MD) Simulations : Model the compound’s conformation in hydrophobic binding pockets using software like GROMACS, validated by mutational studies (e.g., FABP4 Ala33 → Trp) .

Q. How does the 18-hydroxyl group influence the compound’s metabolic stability compared to mono-hydroxylated analogs?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Compare β-oxidation rates with 5-HETE or 5-HODE .

- Stability Assays : Expose the compound to simulated gastric fluid (SGF) and intestinal fluid (SIF) to evaluate hydrolytic degradation. Use deuterated internal standards (e.g., 5-HETE-d8) for quantification .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s role in oxidative stress pathways?

- Methodological Answer :

- Redox Profiling : Measure ROS production (e.g., DCFH-DA assay) in cell lines with/without antioxidant pre-treatment (e.g., N-acetylcysteine) .

- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., Nrf2, HO-1) and reconcile pro-/anti-oxidant effects .

- Dose-Response Curves : Test a wide concentration range (nM–µM) to identify biphasic effects (hormesis), which may explain opposing results .

Experimental Design Considerations

Q. What in vivo models are appropriate for studying the compound’s therapeutic potential in inflammatory diseases?

- Methodological Answer :

- Acute Inflammation : Use a murine carrageenan-induced paw edema model, administering the compound intraperitoneally (1–10 mg/kg) and measuring cytokine levels (IL-6, TNF-α) via ELISA .

- Chronic Inflammation : Employ a collagen-induced arthritis (CIA) model in DBA/1J mice, with histological scoring of joint damage and μCT imaging .

- Control for Endogenous Metabolites : Use knockout mice (e.g., 5-lipoxygenase-deficient) to distinguish exogenous vs. endogenous effects .

Theoretical Framework Integration

Q. How can lipidomic theory guide the investigation of this compound’s signaling mechanisms?

- Methodological Answer :

- Lipid Mediator Profiling : Apply targeted lipidomics (LC-MS/MS) to map downstream metabolites (e.g., dihydroxy-derivatives) and link them to eicosanoid signaling pathways .

- Systems Biology Modeling : Use platforms like MetaCore to construct interaction networks with receptors (e.g., GPR120) and enzymes (e.g., COX-2), validating predictions via siRNA knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.